4-butoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide 4-butoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 893990-14-2
VCID: VC7733083
InChI: InChI=1S/C22H21N3O2S/c1-2-3-13-27-19-10-6-17(7-11-19)21(26)23-18-8-4-16(5-9-18)20-15-25-12-14-28-22(25)24-20/h4-12,14-15H,2-3,13H2,1H3,(H,23,26)
SMILES: CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3
Molecular Formula: C22H21N3O2S
Molecular Weight: 391.49

4-butoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

CAS No.: 893990-14-2

Cat. No.: VC7733083

Molecular Formula: C22H21N3O2S

Molecular Weight: 391.49

* For research use only. Not for human or veterinary use.

4-butoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide - 893990-14-2

Specification

CAS No. 893990-14-2
Molecular Formula C22H21N3O2S
Molecular Weight 391.49
IUPAC Name 4-butoxy-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide
Standard InChI InChI=1S/C22H21N3O2S/c1-2-3-13-27-19-10-6-17(7-11-19)21(26)23-18-8-4-16(5-9-18)20-15-25-12-14-28-22(25)24-20/h4-12,14-15H,2-3,13H2,1H3,(H,23,26)
Standard InChI Key IBIAUESLAUGOEE-UHFFFAOYSA-N
SMILES CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3

Introduction

Structural and Physicochemical Properties

The compound’s structure integrates three key components:

  • Benzamide backbone: A 4-butoxy-substituted benzoyl group.

  • Phenyl linker: Connects the benzamide to the imidazo[2,1-b]thiazole.

  • Imidazo[2,1-b]thiazole: A bicyclic heterocycle with nitrogen and sulfur atoms, known for enhancing bioactivity .

Key Physicochemical Data

PropertyValue
Molecular FormulaC22H21N3O2S\text{C}_{22}\text{H}_{21}\text{N}_{3}\text{O}_{2}\text{S}
Molecular Weight391.49 g/mol
SMILESCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3
IUPAC Name4-butoxy-N-(4-imidazo[2,1-b] thiazol-6-ylphenyl)benzamide
SolubilityNot available

The imidazo[2,1-b]thiazole moiety contributes to π-π stacking and hydrogen-bonding interactions, critical for target binding .

Synthesis and Optimization

Core Synthesis Strategy

The compound is synthesized via a multi-step protocol:

  • Formation of imidazo[2,1-b]thiazole: Cyclization of ethyl 2-aminothiazole-4-carboxylate with phenacyl bromides under reflux .

  • Coupling reaction: Amide bond formation between 4-butoxybenzoyl chloride and the aminophenyl-imidazo[2,1-b]thiazole intermediate using carbodiimide coupling agents (e.g., EDCI/HOBt) .

Process Optimization

Microwave-assisted synthesis reduces reaction times to 2–4 hours, enhancing yield and purity. Key conditions include:

  • Temperature: 80–100°C.

  • Catalyst: Triethylamine or DMAP.

  • Solvent: Dimethylformamide (DMF) or ethanol .

Pharmacological Activities

Enzyme Inhibition

The compound targets enzymes critical for bacterial and cancer cell survival:

  • InhA (Mycobacterium tuberculosis): Benzamide derivatives inhibit enoyl-ACP reductase, a target for antitubercular agents .

  • Kinases: Imidazo-thiazole scaffolds inhibit BCR-ABL and SYK kinases, relevant in leukemia and autoimmune diseases .

Challenges and Future Directions

  • Solubility Optimization: Poor aqueous solubility may limit bioavailability. Prodrug strategies or nanoformulations are under exploration.

  • Selectivity Enhancement: Off-target effects remain a concern. Computational modeling (e.g., QSAR) is guiding structural refinements .

  • Preclinical Validation: In vivo efficacy and toxicity profiles are yet to be reported.

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